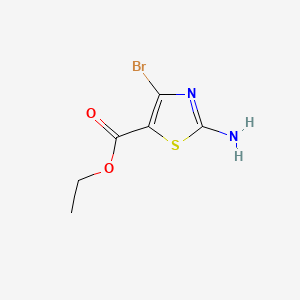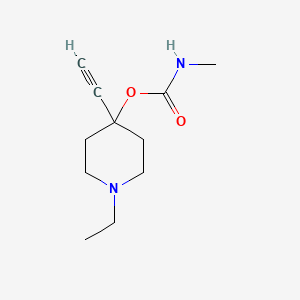
1-(2-Prop-2-ynylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Prop-2-ynylphenyl)ethanone is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-ynyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(2-Prop-2-ynylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-prop-2-ynylphenylmagnesium bromide with acetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ automated systems to control reaction parameters and ensure high yields and purity.
Analyse Des Réactions Chimiques
1-(2-Prop-2-ynylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Prop-2-ynylphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving phenyl and alkyne groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Prop-2-ynylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1-(2-Prop-2-ynylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Ethynylphenyl)ethanone: Similar in structure but with an ethynyl group instead of a prop-2-ynyl group, leading to different reactivity and applications.
1-Phenyl-2-propyn-1-one: Lacks the ethanone moiety, resulting in distinct chemical properties and uses.
1-(2-Prop-2-ynylphenyl)propan-2-one: Contains an additional carbon in the ethanone chain, affecting its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it valuable for diverse applications.
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
1-(2-prop-2-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,4-5,7-8H,6H2,2H3 |
Clé InChI |
GNRIBASHZCBBDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
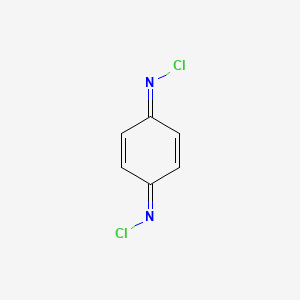
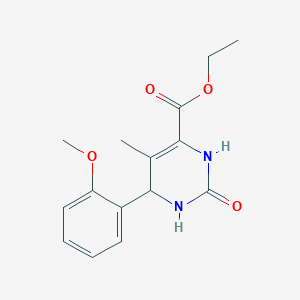
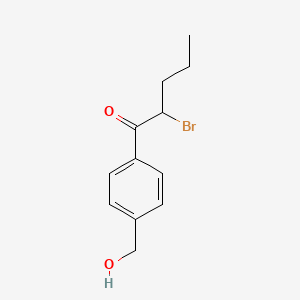
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
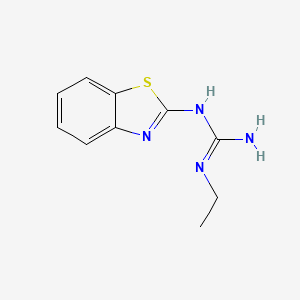
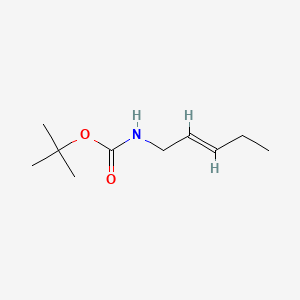
![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
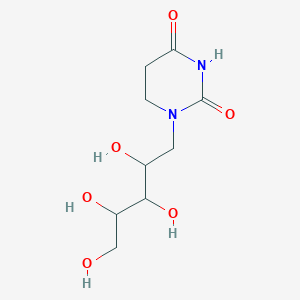
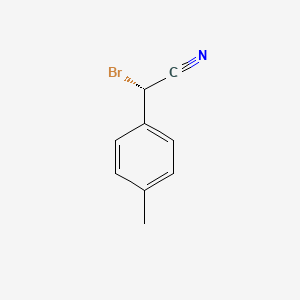
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
